1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 100047-66-3
VCID: VC20787739
InChI: InChI=1S/C6H6N2O3/c1-8-5(9)3-2-4(7-8)6(10)11/h2-3H,1H3,(H,10,11)
SMILES: CN1C(=O)C=CC(=N1)C(=O)O
Molecular Formula: C6H5N2O3-
Molecular Weight: 153.12 g/mol

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

CAS No.: 100047-66-3

Cat. No.: VC20787739

Molecular Formula: C6H5N2O3-

Molecular Weight: 153.12 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid - 100047-66-3

Specification

CAS No. 100047-66-3
Molecular Formula C6H5N2O3-
Molecular Weight 153.12 g/mol
IUPAC Name 1-methyl-6-oxopyridazine-3-carboxylic acid
Standard InChI InChI=1S/C6H6N2O3/c1-8-5(9)3-2-4(7-8)6(10)11/h2-3H,1H3,(H,10,11)
Standard InChI Key VSWNRKPYWTWWBV-UHFFFAOYSA-N
SMILES CN1C(=O)C=CC(=N1)C(=O)O
Canonical SMILES CN1C(=O)C=CC(=N1)C(=O)[O-]

Introduction

Chemical Structure and Nomenclature

Structural Identification

1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid belongs to the heterocyclic compound family, specifically featuring a six-membered diazine ring with two adjacent nitrogen atoms (pyridazine core). The compound is characterized by methylation at the N-1 position, carbonyl functionality at position 6, and a carboxylic acid group at position 3. This specific structural arrangement contributes to its unique chemical properties and biological activities.

Related Compounds

It is important to distinguish 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid from its structural analogs, particularly 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, which features a pyridine core (single nitrogen atom in the ring) instead of a pyridazine core. The latter compound (CAS: 3719-45-7) has been more extensively studied and is derived from Cordyceps bassiana, demonstrating various biological activities including anti-inflammatory, anti-oxidative, and anti-cancer properties . Another related compound is the unmethylated version, 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 37972-69-3), which has been investigated for its own distinct properties .

Physical and Chemical Properties

Fundamental Characteristics

Drawing from data available for closely related pyridine and pyridazine derivatives, we can infer some of the physical and chemical properties of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. The table below summarizes these properties based on structural similarities with documented compounds:

PropertyValueNotes
Molecular FormulaC6H7N2O3Expected formula for methyl-pyridazine carboxylic acid
Molecular WeightApproximately 155-157 g/molEstimated based on atomic composition
Physical StateSolid at room temperatureTypical for carboxylic acid derivatives
SolubilityLikely soluble in polar organic solventsBased on functional group analysis
Melting PointLikely >200°CEstimated from related heterocyclic carboxylic acids
Boiling PointLikely >300°CThe related pyridine analog has BP of 329.6°C

Chemical Reactivity

The compound contains multiple functional groups that contribute to its chemical reactivity:

  • The carboxylic acid group at position 3 provides acidic character and can participate in esterification, amidation, and salt formation.

  • The carbonyl group at position 6 can undergo typical ketone reactions.

  • The pyridazine ring nitrogen atoms can participate in coordination chemistry with metals and act as hydrogen bond acceptors.

Source and Natural Occurrence

Biological Significance in Source Organisms

In their natural context, compounds of this class may serve various functions for the organism that produces them, potentially including:

  • Defense mechanisms against environmental threats

  • Signaling molecules for cellular communication

  • Metabolic regulation components

  • Structural elements in cellular architecture

Analytical Identification and Characterization

Spectroscopic Analysis

For proper identification and characterization of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, several analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would reveal the chemical environments of hydrogen and carbon atoms in the molecule, confirming the methylation at the N-1 position and the presence of the carboxylic acid group.

  • Mass Spectrometry (MS): This would provide the molecular weight and fragmentation pattern, helping to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: Would identify characteristic absorption bands for the carboxylic acid group (C=O stretch at approximately 1700 cm-1) and the amide-like C=O at position 6.

  • X-ray Crystallography: Could provide definitive structural confirmation if crystalline samples are available, similar to analysis performed on related compounds .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry would be valuable for purity assessment and quantitative analysis of the compound in various matrices.

Current Research Status and Future Directions

Research Gaps

Significant gaps exist in the current understanding of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid:

  • Comprehensive characterization of its physical and chemical properties

  • Detailed investigation of its biological activities compared to the pyridine analog

  • Structure-activity relationship studies to optimize potential therapeutic effects

  • Development of efficient and scalable synthesis methods

  • Toxicological evaluation for safety assessment

Future Research Opportunities

Several promising research directions could advance knowledge of this compound:

  • Comparative studies between the pyridine and pyridazine analogs to determine differences in biological activity

  • Investigation of potential pharmaceutical applications based on its anti-inflammatory and other biological properties

  • Development of derivative compounds with enhanced efficacy or improved pharmacokinetic profiles

  • Exploration of potential synergistic effects with other therapeutic agents

  • Evaluation of sustainable production methods, including potential biosynthetic approaches

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